

Spectroscopic and Synthetic Profile of Ethyl 4-acetyl-5-oxohexanoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 4-acetyl-5-oxohexanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a reliable synthetic protocol for **Ethyl 4-acetyl-5-oxohexanoate** (CAS No. 2832-10-2), a versatile building block in organic synthesis. The information presented herein is intended to support research and development activities in the pharmaceutical and chemical industries.

Spectroscopic Data

The structural elucidation of **Ethyl 4-acetyl-5-oxohexanoate** is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.12	Quartet	2H	-OCH ₂ CH ₃
~3.90	Triplet	1H	-CH(C=O) ₂
~2.45	Triplet	2H	-CH ₂ C=O (ester)
~2.20	Singlet	6H	2 x -C(=O)CH ₃
~2.15	Multiplet	2H	-CH ₂ CH ₂ C=O
~1.25	Triplet	3H	-OCH ₂ CH ₃

Table 2: ¹³C NMR Spectroscopic Data (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~203.5	2 x C=O (acetyl ketones)
~172.5	C=O (ester)
~68.0	-CH(C=O) ₂
~60.5	-OCH ₂ CH ₃
~32.0	-CH ₂ C=O (ester)
~29.5	2 x -C(=O)CH ₃
~25.0	-CH ₂ CH ₂ C=O
~14.0	-OCH ₂ CH ₃

Table 3: IR Spectroscopic Data (Infrared Spectroscopy)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Medium	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)
~1715	Strong	C=O stretch (acetyl ketones)
~1360	Medium	C-H bend (methyl)
~1180	Strong	C-O stretch (ester)

Table 4: Mass Spectrometry Data

m/z	Interpretation
200.10	[M] ⁺ (Molecular Ion)
157.08	[M - C ₂ H ₅ O] ⁺
115.05	[M - C ₂ H ₅ O - C ₂ H ₂ O] ⁺
43.02	[CH ₃ CO] ⁺

Disclaimer: The spectroscopic data presented above are compiled from typical values for the assigned functional groups and structural motifs. While representative, actual experimental values may vary slightly.

Experimental Protocols

Synthesis of Ethyl 4-acetyl-5-oxohexanoate via Michael Addition

This protocol details the synthesis of **Ethyl 4-acetyl-5-oxohexanoate** through the base-catalyzed Michael addition of acetylacetone to ethyl acrylate.

Materials:

- Acetylacetone

- Ethyl acrylate
- Sodium ethoxide (or other suitable base, e.g., triethylamine, DBU)
- Ethanol (anhydrous)
- Diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (0.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Reactants:** To the stirred solution, add acetylacetone (1.0 equivalent) dropwise at room temperature. After the addition is complete, add ethyl acrylate (1.1 equivalents) dropwise to the reaction mixture.
- **Reaction:** Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

- Extraction: Dissolve the residue in diethyl ether and wash with a saturated aqueous ammonium chloride solution to neutralize the base. Separate the organic layer and wash it sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure **Ethyl 4-acetyl-5-oxohexanoate**.

Spectroscopic Analysis Protocol

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz)
- FT-IR Spectrometer
- Mass Spectrometer (e.g., with Electron Ionization - EI)

^1H and ^{13}C NMR Spectroscopy:

- Prepare a sample by dissolving approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl_3).
- Acquire the ^1H NMR spectrum, referencing the residual solvent peak (CHCl_3 at 7.26 ppm).
- Acquire the ^{13}C NMR spectrum, referencing the solvent peak (CDCl_3 at 77.16 ppm).

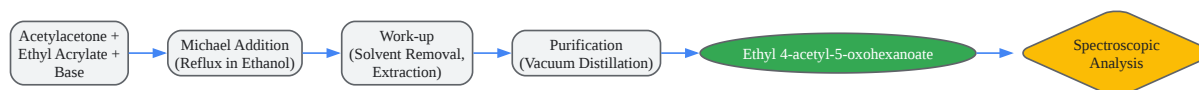
IR Spectroscopy:

- Obtain the IR spectrum of the neat liquid product using a salt plate (NaCl or KBr) or a Diamond ATR accessory on an FT-IR spectrometer.
- Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry:

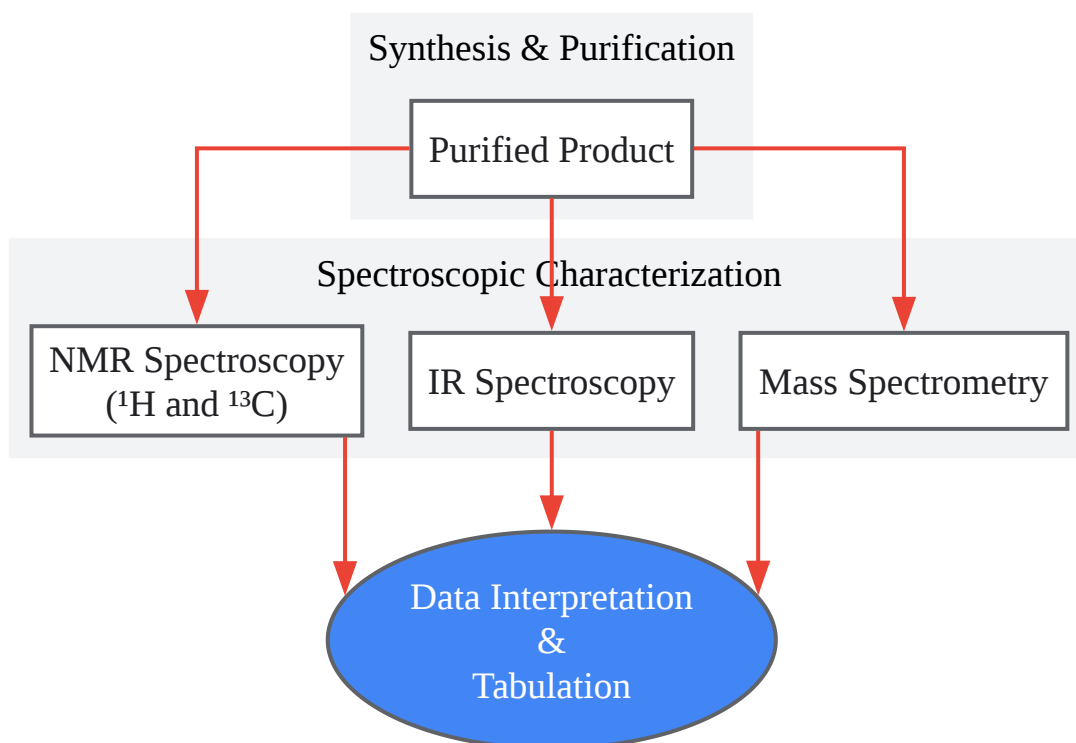
- Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer.
- Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).

Visualizations



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Caption: Synthetic workflow for **Ethyl 4-acetyl-5-oxohexanoate**.



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Caption: Workflow for spectroscopic analysis of the final product.

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